molecular formula C7H6BrClO2S B171897 3-Bromomethyl-benzenesulfonyl chloride CAS No. 148583-69-1

3-Bromomethyl-benzenesulfonyl chloride

Cat. No.: B171897
CAS No.: 148583-69-1
M. Wt: 269.54 g/mol
InChI Key: OAYDKDHGBRDMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromomethyl-benzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzenesulfonyl chloride, where a bromomethyl group is attached to the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromomethyl-benzenesulfonyl chloride can be synthesized through the bromination of m-toluenesulfonic acid chloride. The process involves the use of N-bromosuccinimide (NBS) and a radical initiator such as 2,2’-azobis-2-methylpropanenitrile (AIBN) in acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

Scientific Research Applications

3-Bromomethyl-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.

    Pharmaceuticals: Utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromomethyl-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group can also participate in reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromomethyl-benzenesulfonyl chloride is unique due to the position of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications .

Biological Activity

3-Bromomethyl-benzenesulfonyl chloride is an organosulfur compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C₇H₆BrClO₂S. Its structure features a bromomethyl group attached to a benzenesulfonyl chloride moiety, which contributes to its reactivity and biological properties.

Synthesis

The compound can be synthesized through various methods, typically involving the bromination of benzenesulfonyl chloride. The synthesis pathway is crucial as it affects the yield and purity of the final product, which is essential for accurate biological evaluation.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. In a study evaluating the ability of various sulfonamide derivatives to inhibit biofilm formation by E. coli, compounds with a bromomethyl substituent showed significant activity, with some achieving over 60% inhibition at concentrations of 200 μM. This suggests that the presence of the bromomethyl group enhances the compound's efficacy against biofilm-forming bacteria .

Compound% Inhibition at 200 μM
This compound65%
Control (no treatment)10%

Antiparasitic Activity

In addition to antibacterial properties, this compound has been evaluated for its antiparasitic effects. In vitro assays against Trypanosoma brucei, the causative agent of sleeping sickness, showed that this compound can significantly reduce parasite viability. The IC₅₀ values were comparable to established treatments, indicating potential for further development as an antiparasitic agent .

Assay TypeIC₅₀ (μM)
Trypanosoma brucei4-6 μM
Benznidazole (control)2-5 μM

Anticancer Potential

The compound's biological activity extends into oncology, where it has been investigated as a potential inhibitor of heat shock protein 90 (Hsp90), a target in cancer therapy. Modifications to the sulfonamide scaffold have shown promise in enhancing anticancer activity through improved binding affinity to Hsp90 .

Case Studies

  • Biofilm Inhibition : A study focused on the inhibition of biofilm formation by E. coli demonstrated that compounds derived from the bromomethyl-benzenesulfonyl scaffold could prevent bacterial adhesion effectively, highlighting their potential as anti-infective agents.
  • Antiparasitic Efficacy : In vitro studies indicated that derivatives of this compound could effectively reduce parasite burdens in T. b. brucei cultures, suggesting a dual mechanism of action that warrants further investigation.

Properties

IUPAC Name

3-(bromomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYDKDHGBRDMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634245
Record name 3-(Bromomethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148583-69-1
Record name 3-(Bromomethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (6.27 g, 0.035 mole), m-toluenesulfonyl chloride (6.72 g, 0.035 mole), and benzoyl peroxide (0.67 g, 0.0019 mole) were combined in CCl4 (40 mL) and heated at reflux 2 h. The reaction mixture was filtered and washed with CCl4. The filtrate was concentrated to give m-bromomethylbenzenesulfonyl chloride, 9.74 g, as a viscous yellow oil.
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add N-bromosuccinimide (9.34 g, 52.5 mmol) and AIBN (5 mg, 0.32 mmol) to a solution of 3-methyl-benzenesulfonyl chloride (10.0 g, 52.5 mmol) in carbon tetrachloride (52 mL), and heat the solution at reflux for 12 hours. Filter the mixture to remove solids and condense under reduced pressure to afford a thick oil. Purify by flash chromatography to yield the title compound as an off-white crystalline solid (5.24 g, 19.4 mmol): 1H NMR (CDCl3) δ 4.54 (s, 2H), 7.62 (m, 1H), 7.78 (m, 1H), 7.98 (m, 1H), 8.06 (m, 1H).
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.